Silane, (isopentyloxy)trimethyl-

Description

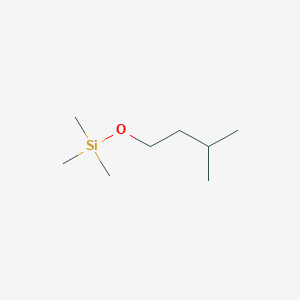

Silane, (isopentyloxy)trimethyl- (IUPAC name: trimethyl(isopentyloxy)silane) is an organosilicon compound characterized by a trimethylsilane group bonded to an isopentyloxy substituent. Organosilanes with alkoxy or aryloxy groups are widely used in surface modification, polymer chemistry, and pharmaceutical synthesis due to their hydrolytic stability and reactivity .

Properties

CAS No. |

18246-56-5 |

|---|---|

Molecular Formula |

C8H20OSi |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

trimethyl(3-methylbutoxy)silane |

InChI |

InChI=1S/C8H20OSi/c1-8(2)6-7-9-10(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

ZYQPBYVVLYYAQX-UHFFFAOYSA-N |

SMILES |

CC(C)CCO[Si](C)(C)C |

Canonical SMILES |

CC(C)CCO[Si](C)(C)C |

Synonyms |

(3-Methylbutoxy)trimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Silane, (isopentyloxy)trimethyl- with structurally related trimethylsilane derivatives, highlighting substituent effects on molecular properties and applications:

Key Trends and Observations

Substituent Effects on Reactivity: Fluorinated groups (e.g., in 56002-71-2) impart exceptional chemical inertness and thermal stability, making such compounds suitable for harsh-environment applications . Thioether groups (e.g., 17988-39-5) introduce sulfur-based reactivity, useful in cross-coupling reactions or catalysis .

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., 17988-39-5 at 210.42 g/mol) are more volatile and suited for gas-phase reactions or thin-film deposition.

- Higher molecular weight derivatives (e.g., DSPE-SS-PEG-Silane at 1287.49 g/mol) are tailored for controlled-release drug delivery due to their amphiphilic nature .

Functional Group Diversity: PEG-modified silanes (e.g., DSPE-SS-PEG-Silane) exhibit reduced immunogenicity and improved biocompatibility, critical for in vivo applications . Brominated biphenyl silanes (e.g., 187275-63-4) serve as intermediates in optoelectronic materials due to their planar aromatic structures .

Preparation Methods

Reaction Mechanism:

Experimental Protocol:

-

Reactants : Trimethylchlorosilane (1.0 eq), isopentyl alcohol (1.2 eq), triethylamine (1.5 eq).

-

Solvent : Anhydrous hexane or diethyl ether.

-

Conditions : Stir at 25–40°C for 4–8 hours under nitrogen.

-

Workup : Filter precipitated salts (e.g., Et₃N·HCl), concentrate, and purify via fractional distillation.

Key Data:

Advantages : High selectivity, scalable, and avoids high temperatures.

Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Hydrosilylation Followed by Alkoxy Substitution

This two-step method synthesizes the compound via hydrosilylation of cyclopentene followed by alcoholysis with isopentyl alcohol.

Reaction Steps:

-

Hydrosilylation :

-

Alcoholysis :

Experimental Protocol:

-

Catalyst : Platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane complex (0.1–0.5 mol%).

-

Conditions : 100–200°C for 10 minutes to 10 hours.

-

Solvent : Benzene or toluene.

Key Data:

Advantages : Suitable for industrial-scale production.

Limitations : Requires handling of corrosive HCl and high temperatures.

Direct Synthesis from Silicon Metal and Isopentyl Alcohol

Adapted from methods used for trimethoxysilane synthesis, this approach employs silicon metal and isopentyl alcohol under catalytic conditions.

Reaction Mechanism:

Experimental Protocol:

-

Catalyst : Cupric oxide (CuO, 1–5 wt%).

-

Conditions : 150–250°C at atmospheric pressure.

-

Solvent : High-boiling inert solvent (e.g., dodecylbenzene).

Key Data:

Advantages : Utilizes inexpensive raw materials (silicon metal).

Limitations : Slow reaction kinetics and byproduct formation (e.g., tetraisopentyloxysilane).

Phase-Transfer Catalyzed Alkoxy Exchange

This method employs phase-transfer catalysts (PTCs) to enhance reaction efficiency between trimethylchlorosilane and isopentyl alcohol.

Reaction Protocol:

-

Catalyst : Tetrabutylammonium bromide (5 mol%).

-

Conditions : 60–80°C for 2–4 hours.

-

Solvent : Water-immiscible solvent (e.g., dichloromethane).

Key Data:

Advantages : Rapid reaction, avoids extreme temperatures.

Limitations : Requires careful removal of aqueous byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Alkylation | 82–94 | 25–40 | Triethylamine | High |

| Hydrosilylation | 65–78 | 100–200 | Pt complex | Moderate |

| Direct Synthesis | 70–85 | 150–250 | CuO | Industrial |

| Phase-Transfer | 88–92 | 60–80 | TBAB | Laboratory |

Q & A

Q. What are the optimal synthetic routes for Silane, (isopentyloxy)trimethyl-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of alkoxytrimethylsilanes typically involves nucleophilic substitution between isopentyl alcohol and chlorotrimethylsilane (ClSiMe₃) in anhydrous conditions. Key parameters include:

- Catalyst choice : Pyridine or triethylamine to neutralize HCl byproducts .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., alcohol dehydration).

- Solvent selection : Inert solvents like toluene or hexane improve reaction control.

Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 50–80°C at 10–20 mmHg) is critical. Purity can be confirmed by gas chromatography (GC) or NMR, referencing trimethylsilyl peaks (δ 0.0–0.5 ppm in ¹H NMR) .

Q. How can researchers reliably characterize Silane, (isopentyloxy)trimethyl- using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Trimethylsilyl (SiMe₃) groups resonate at δ ~0.1 ppm. Isopentyloxy protons appear as multiplet signals between δ 1.2–1.7 ppm (CH₂ and CH₃ groups) and δ 3.4–3.7 ppm (OCH₂).

- ¹³C NMR : SiMe₃ carbons at δ ~0–3 ppm; oxygen-bound carbons (OCH₂) at δ 60–70 ppm.

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z corresponding to C₈H₂₀O₂Si (calculated molecular weight: 176.33 g/mol). Fragmentation patterns may include loss of isopentyloxy (C₅H₁₁O) or SiMe₃ groups.

- FT-IR : Strong absorption at ~1100 cm⁻¹ (Si-O-C stretch) and ~1250 cm⁻¹ (Si-CH₃ symmetric deformation) .

Advanced Research Questions

Q. How does steric hindrance from the isopentyloxy group influence the reactivity of Silane, (isopentyloxy)trimethyl- in cross-coupling or silylation reactions?

- Methodological Answer : The branched isopentyloxy group introduces steric bulk, which can:

- Reduce nucleophilicity : Slower reaction kinetics in silylation of alcohols or amines compared to smaller alkoxysilanes (e.g., methoxytrimethylsilane).

- Enhance stability : Resistance to hydrolysis in mildly acidic/basic conditions (pH 5–9).

To assess reactivity: - Conduct kinetic studies under varying temperatures and solvent polarities (e.g., THF vs. DMF).

- Compare with analogs like Silane, (methoxy)trimethyl- (CAS 18205-25-5) using competitive reaction experiments .

Q. What are the thermal and hydrolytic stability thresholds for Silane, (isopentyloxy)trimethyl- under experimental storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C for trimethylalkoxysilanes). Store at 2–8°C under nitrogen to prevent oxidation .

- Hydrolytic Stability : Monitor hydrolysis rates via ¹H NMR in D₂O/CD₃OD mixtures. The isopentyloxy group provides moderate protection; hydrolysis half-life (t₁/₂) at pH 7 and 25°C is expected to be >24 hours. Acidic (pH <3) or basic (pH >10) conditions accelerate degradation .

Q. How can Silane, (isopentyloxy)trimethyl- be utilized as a protecting group in stereoselective organic synthesis?

- Methodological Answer : This silane can protect hydroxyl groups during multi-step syntheses (e.g., carbohydrate or steroid derivatives). Key steps:

Protection : React substrate alcohol with Silane, (isopentyloxy)trimethyl- in the presence of imidazole (catalyst) in DMF at 60°C.

Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF or HF-pyridine to cleave the silyl ether.

Advantages over smaller alkoxysilanes (e.g., TMS ethers): Enhanced steric shielding improves regioselectivity in polyol systems, as seen in analogs like Silane, [(3-methoxyestra-1,3,5(10),16-tetraen-17-yl)oxy]trimethyl- (CAS 115419-13-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.